Regioisomeric Hydrogen‑Bond Acceptor Profile Versus 2,3‑Dimethyl Analog
The target compound presents four hydrogen‑bond acceptors, whereas the 2,3‑dimethyl analog ({2,3‑dimethyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine, CAS 1701802‑20‑1) offers only three [1]. In kinase hinge‑binding motifs, an additional acceptor can alter hydrogen‑bonding geometry and target residence time [2].
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 4 HBA (Leyan.com calculated descriptor) |
| Comparator Or Baseline | {2,3‑dimethyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine: 3 HBA |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | In silico topological calculation; no experimental validation data are available for this specific pair. |
Why This Matters
A 33% higher hydrogen-bond acceptor count may translate into differentiated kinase selectivity profiles, making the 3-ethyl compound a preferred starting point for projects that require a fourth acceptor in the hinge-binding region.
- [1] Kuujia.com. {2,3-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine – Computed Properties. H-Acceptors 3. Accessed 2026-04-30. View Source
- [2] Furet, P. et al. US Patent Application US20090275593A1, 2009. 3‑Substituted N‑(aryl‑ or heteroaryl)‑pyrazolo[1,5‑a]pyrimidines as Kinase Inhibitors. Assignee: Novartis AG. Describes the critical role of 3‑substitution for kinase hinge binding. View Source
